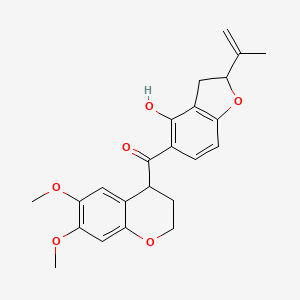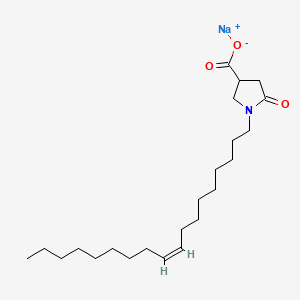
Sodium (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate is a synthetic compound with a complex structure It is characterized by the presence of a long aliphatic chain and a pyrrolidine ring, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of octadec-9-enylamine with a suitable carboxylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are often conducted in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with the reactions occurring under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Sodium (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of Sodium (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Sodium (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate: shares similarities with other long-chain aliphatic compounds and pyrrolidine derivatives.
(Z)-Octadec-9-enyl methanesulfonate: This compound has a similar aliphatic chain but differs in its functional groups and overall structure.
(Z)-Octadec-9-enyl dihydrogen phosphate: Another related compound with a different functional group, leading to distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of a long aliphatic chain and a pyrrolidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
94108-42-6 |
|---|---|
Fórmula molecular |
C23H40NNaO3 |
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
sodium;1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H41NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25;/h9-10,21H,2-8,11-20H2,1H3,(H,26,27);/q;+1/p-1/b10-9-; |
Clave InChI |
HYWZHNDAUMQTKO-KVVVOXFISA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


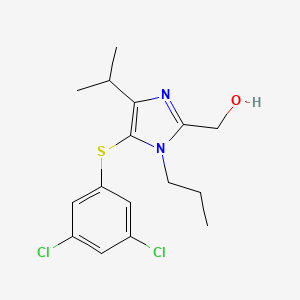
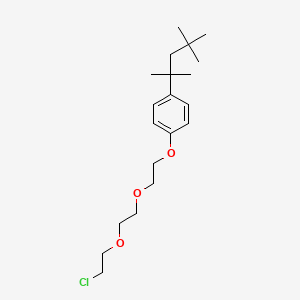
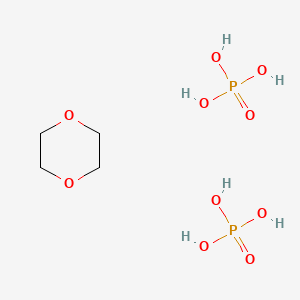
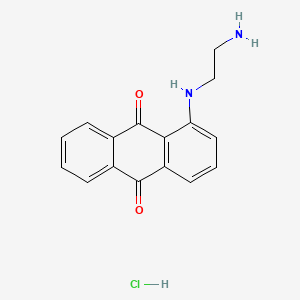
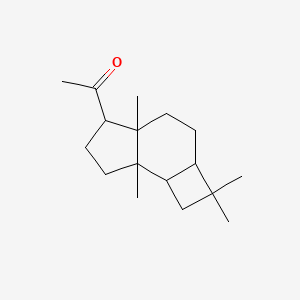
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
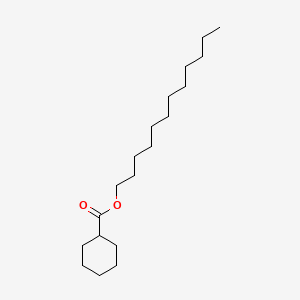



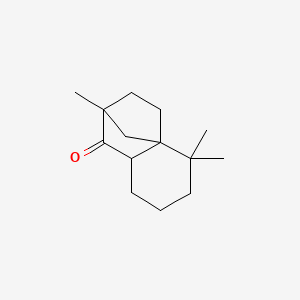
![N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine](/img/structure/B12670764.png)

